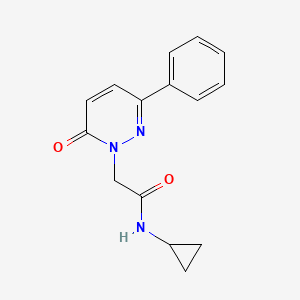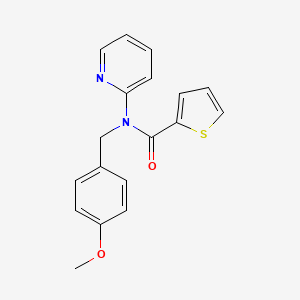![molecular formula C22H22FN5O3 B4508254 6-(2-fluoro-4-methoxyphenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone](/img/structure/B4508254.png)
6-(2-fluoro-4-methoxyphenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone
説明
6-(2-fluoro-4-methoxyphenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C22H22FN5O3 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.17066774 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Neurotransmission Research
6-(2-fluoro-4-methoxyphenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone has been utilized in research involving the serotonergic neurotransmission system. A study by (Plenevaux et al., 2000) discusses its use in studying 5-HT1A receptors using positron emission tomography (PET). This research is significant for understanding the role of serotonin in various neurological and psychiatric conditions.
2. Analgesic and Anti-inflammatory Potential
Research has been conducted on derivatives of this compound for their potential analgesic and anti-inflammatory properties. A study by (Gökçe et al., 2005) found that certain derivatives showed promising analgesic and anti-inflammatory activities, comparable to standard drugs, without gastric ulcerogenic effects. This indicates potential for new therapeutic applications.
3. Alzheimer's Disease Research
The compound has also been used in Alzheimer's disease research. (Kepe et al., 2006) used a derivative of this compound to study serotonin 1A receptor densities in the brains of Alzheimer's disease patients using PET imaging. This research contributes to understanding the neuropathological changes in Alzheimer's disease.
4. Cancer Research
In the field of cancer research, derivatives of this compound have been studied for their potential as c-Met/ALK dual inhibitors. (Li et al., 2013) identified a derivative as a potent and selective inhibitor, showing significant tumor growth inhibitions in certain cancer models. This suggests a potential role in targeted cancer therapy.
5. Epilepsy Research
The compound has been used in epilepsy research as well. (Didelot et al., 2010) employed it in a study to localize the epileptogenic zone in temporal lobe epilepsies using PET imaging. This research aids in the precise identification of epileptic foci, which is crucial for effective treatment.
6. Antibacterial Research
In the realm of antibacterial research, derivatives of this compound have been explored. A study by (Tucker et al., 1998) synthesized and evaluated the antibacterial properties of a series of piperazinyl oxazolidinones containing heteroaromatic rings, demonstrating potential as novel antibacterial agents.
特性
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-16-5-6-17(18(23)14-16)19-7-8-21(29)28(25-19)15-22(30)27-12-10-26(11-13-27)20-4-2-3-9-24-20/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXIYQJOONDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4508182.png)
![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}glycine](/img/structure/B4508186.png)

![N-(4-chlorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508212.png)
![N-[3-(aminocarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4508216.png)


![5-phenyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-3-isoxazolecarboxamide](/img/structure/B4508224.png)
![4-[(7-methoxy-4-quinolinyl)amino]benzonitrile](/img/structure/B4508226.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylbenzamide](/img/structure/B4508229.png)

![4-oxo-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B4508240.png)
![2-({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4508246.png)
![N-1H-benzimidazol-2-yl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B4508253.png)
